molecular formula C11H13N3O4S B4522328 3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzene-1-sulfonamide

3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzene-1-sulfonamide

Cat. No.: B4522328
M. Wt: 283.31 g/mol
InChI Key: WKYMRYOCRPHHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzene-1-sulfonamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzene-1-sulfonamide typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This method allows for the efficient formation of the oxadiazole ring at ambient temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives.

Scientific Research Applications

3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methyl-1,2,4-oxadiazol-3-YL)benzoic acid
  • 3-(3-Methyl-1,2,4-oxadiazol-5-YL)benzoic acid
  • 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)benzoic acid

Uniqueness

3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzene-1-sulfonamide is unique due to the presence of both the oxadiazole ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The ethyl and methoxy substituents further enhance its reactivity and potential for functionalization .

Properties

IUPAC Name

3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S/c1-3-10-13-11(14-18-10)8-6-7(19(12,15)16)4-5-9(8)17-2/h4-6H,3H2,1-2H3,(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYMRYOCRPHHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzene-1-sulfonamide
Reactant of Route 2
3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzene-1-sulfonamide
Reactant of Route 4
3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzene-1-sulfonamide
Reactant of Route 5
3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzene-1-sulfonamide
Reactant of Route 6
3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.